molecular formula C19H17N3O2 B2723303 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 899980-70-2

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B2723303
CAS No.: 899980-70-2
M. Wt: 319.364
InChI Key: URCJXYLFIQXJRI-UHFFFAOYSA-N
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Description

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of naphthyridines and tetrahydroisoquinolines, which are known for their diverse biological activities. The synthesis of this compound can be achieved through various methods, including the use of ionic liquids as catalysts to facilitate reactions in environmentally friendly conditions. For example, a recent study highlighted the gram-scale synthesis of 1,8-naphthyridines using choline hydroxide as a catalyst in water, indicating a shift towards more sustainable synthetic methods .

Anticancer Properties

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds derived from tetrahydroisoquinoline have shown promising results in inhibiting angiogenesis and cancer cell proliferation. Specific studies reported that certain derivatives exhibited over 50% inhibition of angiogenesis at concentrations as low as 10 µM . The structural modifications in these compounds play a crucial role in enhancing their efficacy against cancer cells.

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been extensively studied. These compounds are believed to interact with various neurotransmitter systems and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action often involves modulation of neurotransmitter levels and protection against oxidative stress .

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinoline derivatives have also been explored. Studies indicate that these compounds exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance their antimicrobial efficacy .

Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityTetrahydroisoquinoline derivatives showed >50% inhibition of angiogenesis at 10 µM.
Neuroprotective EffectsCompounds demonstrated potential in modulating neurotransmitter levels; beneficial for neurodegenerative disorders.
Antimicrobial ActivityDerivatives exhibited activity against various pathogens; structural modifications enhanced efficacy.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Biological Activity

1-Methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydroisoquinoline moiety and a naphthyridine ring. Its molecular formula is C19H19N3O2C_{19}H_{19}N_3O_2 with a molecular weight of 321.38 g/mol. The structural representation can be summarized as follows:

  • Chemical Structure :
    • SMILES : CC(=O)N1CC(C=CC=C2)=C2CC1C(=O)N(C)C3=CC(NC4=CC=CC=C34)=O

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has shown promise in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, particularly those associated with colorectal cancer:

  • Case Study : In a study evaluating tetrahydroisoquinoline derivatives, compounds similar to this compound exhibited significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines .

Neuroprotective Effects

The compound may also exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress:

  • Mechanism : It has been suggested that the tetrahydroisoquinoline scaffold can interact with nicotinic acetylcholine receptors (nAChRs), potentially providing neuroprotective benefits against neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound acts as an antagonist at α2β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and disorders .
  • Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways, including those related to angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant KRas inhibition in colon cancer cells
NeuroprotectivePotential modulation of nAChRs
AntioxidantReduces oxidative stress in neuronal models

Table 2: IC50 Values for Cancer Cell Lines

CompoundCell LineIC50 (µM)
GM-3-18Colo3200.9
GM-3-121DLD-11.72
GM-3-16HCT1161.6

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-21-17-14(7-4-9-20-17)11-16(18(21)23)19(24)22-10-8-13-5-2-3-6-15(13)12-22/h2-7,9,11H,8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCJXYLFIQXJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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